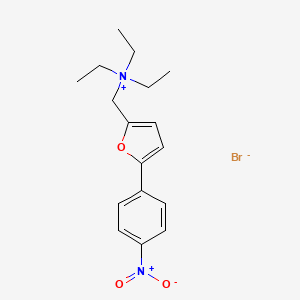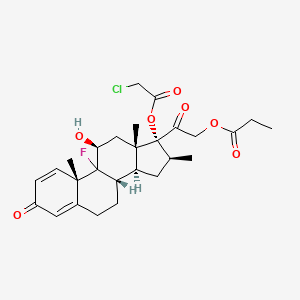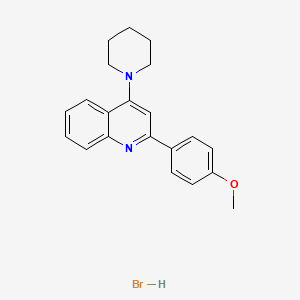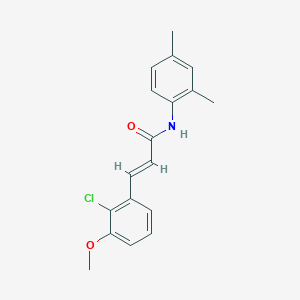
3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with substituted phenyl groups, making it potentially interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and 2,4-dimethylaniline.
Formation of Intermediate: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with 2,4-dimethylaniline in the presence of a base to form an imine intermediate.
Amide Formation: The imine intermediate undergoes a reaction with acryloyl chloride in the presence of a base to form the final propenamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学研究应用
3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.
相似化合物的比较
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)-N-phenyl-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dichlorophenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-butenamide
Uniqueness
The uniqueness of 3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets
属性
CAS 编号 |
853349-84-5 |
|---|---|
分子式 |
C18H18ClNO2 |
分子量 |
315.8 g/mol |
IUPAC 名称 |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18ClNO2/c1-12-7-9-15(13(2)11-12)20-17(21)10-8-14-5-4-6-16(22-3)18(14)19/h4-11H,1-3H3,(H,20,21)/b10-8+ |
InChI 键 |
KGKKCGKCZCAQHE-CSKARUKUSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


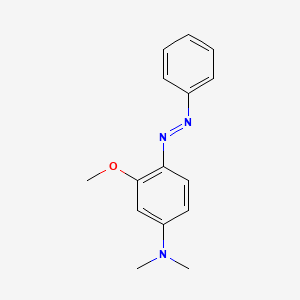

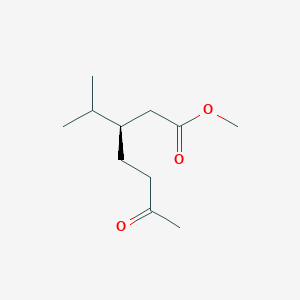
![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
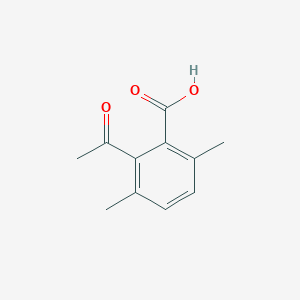
![2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)

![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
